molecular formula C21H23Cl2NO6 B1669171 Clevidipine CAS No. 167221-71-8

Clevidipine

Cat. No. B1669171
CAS RN: 167221-71-8
M. Wt: 456.3 g/mol
InChI Key: KPBZROQVTHLCDU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . This results in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output . The compound interacts with L-type calcium channels, inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by acting on the smooth muscle cells that line small arteries . This action results in arterial dilation and a decrease in systemic vascular resistance , which ultimately leads to a reduction in blood pressure .

Molecular Mechanism

The mechanism of action of this compound involves deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

This compound has an ultra-short half-life due to metabolism by nonspecific blood and tissue esterases . This allows for rapid control of blood pressure in various clinical situations . It is also noted for its rapid onset and offset of effect .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, this compound has been shown to effectively control blood pressure in various clinical situations . The dosage is typically started at 1-2 mg/h and adjusted as needed .

Metabolic Pathways

This compound is rapidly metabolized by hydrolysis primarily by esterases in the blood and extravascular tissues . The primary metabolite is the carboxylic acid (inactive) and formaldehyde .

Transport and Distribution

This compound is highly protein-bound (>99.5%) and has a steady-state volume of distribution of 0.17 L/kg . It is rapidly metabolized, and its clearance is independent of body weight .

Subcellular Localization

While specific information on the subcellular localization of this compound was not found, as a calcium channel blocker, it is likely to exert its effects at the cell membrane where calcium channels are located .

properties

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid (2.62 g, 7.35 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in DMF (130 ml) under nitrogen atmosphere was added chloromethyl butyrate (1.53 g, 11.21 mmol). The reaction mixture was heated at 80° C. for 24 h. Workup by filtration followed by evaporation of solvent. The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane. Recrystallization from diisopropylether gave colorless crystals (2.20 g, 66%), mp. 136.2°-138.5° C. 1H-NMR (CDCl3): 7.30-7.03 (m, 3H); 5.89 (s, 1H); 5.74 (d, J=5.5 Hz, 1H); 5.70 (d, J=5.5 Hz, 1H); 5.46 (s, 1 H); 3.60 (s, 3H); 2.33 (m, 8H); 1.65-1.55 (m, 2H); 0.90 (t, J=7.4 Hz, 3H).13C-NMR (CDCl3): 172.25; 167.61; 165.80; 147.43; 146.59; 143.82; 132.89; 131.11; 129.82; 128.30; 126.95; 103.97; 101.99; 78.63; 50.92; 38.49; 35.79; 19.91; 19.30; 18.01; 13.50.
Name
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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